molecular formula C20H18N6O3 B2445929 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide CAS No. 2034375-45-4

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B2445929
CAS No.: 2034375-45-4
M. Wt: 390.403
InChI Key: OATSHMAWBTZESA-UHFFFAOYSA-N
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Description

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic compound that combines two prominent heterocyclic structures: benzo[d][1,2,3]triazin-4(3H)-one and quinazolin-4(3H)-one. These structural units are widely studied for their potential biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide typically involves multi-step reactions:

  • Formation of the benzo[d][1,2,3]triazin-4(3H)-one unit: This involves cyclization of appropriate precursors, often under acidic or basic conditions.

  • Formation of the quinazolin-4(3H)-one unit: This is similarly formed through cyclization reactions, frequently requiring elevated temperatures.

  • Linkage of the two units: The two heterocyclic structures are connected through a propanamide linker, generally under amide coupling conditions using reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).

Industrial Production Methods

On an industrial scale, the production involves optimization of the synthesis steps for efficiency and yield. Typically, the reactions are carried out in large batch reactors with controlled temperatures and stirring. The purification is done using crystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: The quinazolin-4(3H)-one unit can undergo oxidation to form various quinazolinone derivatives.

  • Reduction: The benzo[d][1,2,3]triazin-4(3H)-one unit can be reduced to form benzo[d][1,2,3]triazinamines.

  • Substitution: The compound can undergo nucleophilic substitution, particularly at positions adjacent to the nitrogen atoms in the heterocyclic rings.

Common Reagents and Conditions

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

  • Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH₄).

  • Substitution: Base-catalyzed nucleophilic substitution using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

  • Oxidized quinazolinone derivatives

  • Reduced benzo[d][1,2,3]triazinamine

  • Various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

This compound has been extensively studied in various scientific disciplines:

Chemistry

  • As a precursor in the synthesis of more complex heterocyclic compounds.

  • In the development of novel synthetic methodologies.

Biology and Medicine

  • Potential inhibitor of enzymes and receptors due to the structural motifs.

  • Investigation of its cytotoxic activities against cancer cell lines.

  • Potential antifungal, antibacterial, and antiviral activities.

Industry

  • Utilized in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The compound's mechanism of action often involves interaction with specific molecular targets such as enzymes or receptors:

  • Inhibition of enzymes: The heterocyclic rings can bind to the active site of enzymes, inhibiting their activity.

  • Receptor binding: The compound can interact with cell receptors, modulating their signaling pathways.

Molecular Targets and Pathways Involved

  • Kinases: Potential inhibition of kinases involved in cell signaling pathways.

  • DNA/RNA: Intercalation into nucleic acids, affecting transcription and replication processes.

Comparison with Similar Compounds

Similar Compounds

  • Benzo[d][1,2,3]triazin-4(3H)-one derivatives: Share similar heterocyclic structure and reactivity.

  • Quinazolin-4(3H)-one derivatives: Exhibit similar biological activities and synthetic applications.

Uniqueness of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

The combination of the benzo[d][1,2,3]triazin-4(3H)-one and quinazolin-4(3H)-one units, linked by a propanamide group, provides a unique scaffold that can exhibit a wide range of biological activities and synthetic versatility. This unique combination allows for potential multifunctional applications that are not possible with simpler heterocyclic compounds.

Conclusion

This compound is a compound of significant interest due to its unique structure and potential applications across various scientific disciplines. Its synthesis, chemical reactions, and biological activities offer numerous opportunities for further research and industrial application.

Properties

IUPAC Name

N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-3-(4-oxoquinazolin-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O3/c27-18(9-11-25-13-22-16-7-3-1-5-14(16)19(25)28)21-10-12-26-20(29)15-6-2-4-8-17(15)23-24-26/h1-8,13H,9-12H2,(H,21,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATSHMAWBTZESA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCCN3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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